5-(furan-2-yl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound featuring a furan ring, a hydroxy group, a benzoyl group, and a pyrrol-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactionsThe final steps often involve the formation of the pyrrol-2-one ring and the attachment of the pyridin-3-ylmethyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
5-(furan-3-yl)-2-methylpent-1-en-3-one: Another furan derivative with different substituents and properties.
Furan-3-methanol: A simpler furan compound with a hydroxymethyl group.
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: A furan derivative with an oxadiazole ring.
Uniqueness
5-(furan-2-yl)-3-hydroxy-4-{4-[(3-methylphenyl)methoxy]benzoyl}-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C29H24N2O5 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(4Z)-5-(furan-2-yl)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H24N2O5/c1-19-5-2-6-20(15-19)18-36-23-11-9-22(10-12-23)27(32)25-26(24-8-4-14-35-24)31(29(34)28(25)33)17-21-7-3-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25- |
InChI Key |
VEQXJQPPSMHWGA-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CO5)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=CO5)O |
Origin of Product |
United States |
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